molecular formula C17H18N4O4 B5158217 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5158217
M. Wt: 342.35 g/mol
InChI Key: PPGYRJPMNLIQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as AMPX or 2-methoxy-8-(2-methoxyphenoxy)-1,3-dimethylxanthine, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is a xanthine analog that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to be a potent antagonist of adenosine receptors, particularly the A2A receptor subtype. By binding to these receptors and blocking the action of adenosine, 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can modulate a variety of physiological processes. This mechanism of action has been extensively studied and has been shown to have potential applications in the treatment of a variety of diseases, including Parkinson's disease, cardiovascular disease, and cancer.
Biochemical and Physiological Effects
7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects. In addition to its role as an adenosine receptor antagonist, 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of cyclic AMP phosphodiesterase, an enzyme that plays a key role in the regulation of intracellular signaling pathways. This inhibition can lead to an increase in intracellular cyclic AMP levels, which can have a variety of downstream effects.

Advantages and Limitations for Lab Experiments

One of the key advantages of using 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in scientific research is its high potency and selectivity for adenosine receptors. This allows researchers to selectively modulate the activity of these receptors and study their effects on various physiological processes. However, one limitation of using 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is its potential for off-target effects, particularly at high concentrations. Careful experimental design and dose optimization are necessary to minimize these effects and ensure the reliability of the results.

Future Directions

There are a variety of potential future directions for research on 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One area of investigation is in the development of novel therapeutic agents that target adenosine receptors. 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and other xanthine analogs may serve as useful starting points for the development of these agents. Additionally, further investigation into the biochemical and physiological effects of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may lead to the identification of new targets for drug development. Finally, the development of new synthesis methods and analogs of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione may lead to improved potency and selectivity, further enhancing its potential as a research tool.

Synthesis Methods

The synthesis of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves the condensation of 2-methoxyphenol with 7-allyl-1,3-dimethylxanthine in the presence of a base catalyst. The resulting intermediate is then oxidized to form the final product, 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. This synthesis method has been well-established and is widely used in the production of 7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for research purposes.

Scientific Research Applications

7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of potential applications in scientific research. One of the most promising areas of investigation is in the study of adenosine receptors. Adenosine is a purine nucleoside that plays a key role in a variety of physiological processes, including the regulation of blood flow and the immune response. Adenosine receptors are G protein-coupled receptors that are activated by adenosine and play a critical role in mediating its effects.

properties

IUPAC Name

8-(2-methoxyphenoxy)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-5-10-21-13-14(19(2)17(23)20(3)15(13)22)18-16(21)25-12-9-7-6-8-11(12)24-4/h5-9H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGYRJPMNLIQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-allyl-8-(2-methoxyphenoxy)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.